molecular formula C14H9ClN6 B8744647 3-[1-(6-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole

3-[1-(6-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole

Cat. No.: B8744647
M. Wt: 296.71 g/mol
InChI Key: JMYIZQHCTKZIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(6-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole is a useful research compound. Its molecular formula is C14H9ClN6 and its molecular weight is 296.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9ClN6

Molecular Weight

296.71 g/mol

IUPAC Name

3-[1-(6-chloropyridin-3-yl)triazol-4-yl]-1H-indazole

InChI

InChI=1S/C14H9ClN6/c15-13-6-5-9(7-16-13)21-8-12(18-20-21)14-10-3-1-2-4-11(10)17-19-14/h1-8H,(H,17,19)

InChI Key

JMYIZQHCTKZIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CN=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Ethynyl-1H-indazole (249 mg; 1.75 mmol; 1.0 eq.) and 5-azido-2-chloropyridine (270 mg; 1.75 mmol; 1.0 eq.) were dissolved in 1,4-dioxane (11 mL). D-(−)-isoascorbic acid sodium salt (69 mg; 0.35 mmol; 0.2 eq.) was added followed by copper sulfate pentahydrate (17.5 mg; 0.07 mmol; 0.04 eq.) in water (3.7 mL) and the reaction mixture was heated at 80° C. for 2 days. The precipitate obtained was filtered, washed with water and EtOAc and dried under vacuum to afford the title compound as a beige powder. m.p.=272-280° C. 1H NMR (300 Mz, DMSO-d6) δ 13.40 (s, 1H), 9.44 (s, 1H), 9.16 (d, J=2.8 Hz, 1H), 8.56 (dd, J=2.9, 8.8 Hz, 1H), 8.33 (d, J=8.1 Hz, 1H), 7.83 (d, J=8.9 Hz, 1H), 7.61 (d, J=8.5 Hz, 1H), 7.44 (m, 1H), 7.26 (m, 1H). HPLC (Condition A): Rt 3.30 min (purity 100%).
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
[Compound]
Name
D-(−)-isoascorbic acid sodium salt
Quantity
69 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.7 mL
Type
solvent
Reaction Step Three
Quantity
17.5 mg
Type
catalyst
Reaction Step Four

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